5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate

Description

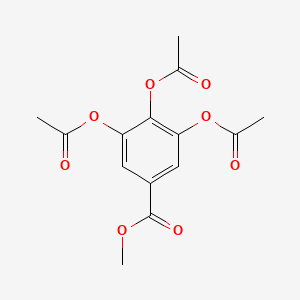

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,4,5-triacetyloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O8/c1-7(15)20-11-5-10(14(18)19-4)6-12(21-8(2)16)13(11)22-9(3)17/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUMZGNKYLGOJDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Conformational Analysis of 5 Methoxycarbonyl Benzene 1,2,3 Triyl Triacetate

Comprehensive Spectroscopic Characterization

Specific ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and definitive assignments for the aromatic and acetate (B1210297) protons and carbons of 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate, are not available in the reviewed literature. Such data would be essential for confirming the substitution pattern and electronic environment of the benzene (B151609) ring.

Experimentally determined Infrared (IR) and Raman spectra for this compound have not been located. A detailed analysis would typically identify characteristic vibrational frequencies for the C=O bonds of the methoxycarbonyl and acetate groups, C-O stretching frequencies, and vibrations associated with the substituted aromatic ring.

While the molecular formula can be calculated as C₁₄H₁₄O₈, specific High-Resolution Mass Spectrometry (HRMS) data to confirm this with high precision is not published. Furthermore, analysis of fragmentation pathways, which would provide insight into the molecule's stability and structural linkages under mass spectrometric conditions, is unavailable.

X-ray Crystallography for Solid-State Structural Determination

There are no published single-crystal X-ray diffraction studies for this compound. Consequently, precise data on bond lengths, bond angles, and dihedral angles that define its three-dimensional solid-state structure are unknown.

Without a crystal structure, the arrangement of molecules in the solid state remains undetermined. An analysis of crystal packing would reveal the key intermolecular interactions, such as C-H···O or C-H···π interactions, that govern the supramolecular architecture. Studies on related compounds, like Benzene-1,3,5-triyl triacetate, show the presence of such interactions, but these cannot be directly extrapolated to the target molecule due to differences in symmetry and substituent effects. nih.gov

Conformational Dynamics of Acetate Side Chains and Aromatic Ring Planarity

Due to the absence of direct structural studies on this compound, analysis of related polysubstituted benzene derivatives provides a predictive framework. For instance, in methyl gallate (methyl 3,4,5-trihydroxybenzoate), a precursor to the acetylated target compound, the molecule is observed to be essentially planar. nih.govresearchgate.net This planarity is facilitated by intramolecular hydrogen bonding between the adjacent hydroxyl groups. Upon acetylation to form a triacetate, significant steric hindrance would be introduced by the bulkier acetate groups.

Studies on other substituted benzenes have shown that bulky ortho substituents can force carbonyl-containing groups, such as acetyl or methoxycarbonyl groups, out of the plane of the benzene ring. rsc.org For this compound, the three adjacent acetate groups would likely experience considerable steric repulsion. This would likely lead to a non-planar arrangement of these side chains with respect to the benzene ring. It is plausible that the acetate groups would adopt a staggered or propeller-like conformation to minimize these steric clashes. This arrangement would involve significant torsion angles between the plane of the acetate groups and the plane of the benzene ring.

The methoxycarbonyl group at the 5-position is flanked by two hydrogen atoms and is less sterically hindered than the acetate groups. Computational analyses of methyl benzoate (B1203000) have shown that the planar conformation is generally preferred to maximize resonance stabilization between the carbonyl group and the aromatic ring. rsc.org However, the electronic influence of the three electron-withdrawing acetate groups at the 1, 2, and 3 positions could modulate the rotational barrier of the methoxycarbonyl group.

The planarity of the central benzene ring is also a key consideration. While benzene itself is archetypally planar, significant steric strain from bulky substituents can induce minor puckering or out-of-plane distortions. In the case of this compound, the cumulative steric pressure from the four substituents might lead to slight deviations from perfect planarity of the aromatic ring. Advanced spectroscopic and crystallographic studies would be necessary to definitively characterize these subtle structural features.

Table 1: Comparison of Conformational Features in Analogous Compounds

| Compound Name | Substituent Positions | Key Conformational Features | Reference |

| Methyl Gallate | 3,4,5-trihydroxy, 1-methoxycarbonyl | Essentially planar molecule. | nih.govresearchgate.net |

| Substituted Benzenes (general) | Ortho-substituted | Bulky ortho substituents can force carbonyl groups out of the ring plane. | rsc.org |

| Methyl Benzoate | Methoxycarbonyl | Planar conformation is generally preferred. | rsc.org |

Chiroptical Properties and Stereochemical Investigations of Derivatives (if applicable to chiral analogues)

Chiroptical properties, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are exhibited by chiral molecules. The parent compound, this compound, is achiral and therefore does not exhibit chiroptical activity.

For chiroptical properties to be observed, a chiral derivative of this compound would need to be synthesized. This could be achieved by introducing a chiral center, an axis of chirality, or a plane of chirality. For example, the introduction of a chiral substituent onto the benzene ring or within one of the acetate or methoxycarbonyl groups could render the molecule chiral.

As of the current scientific literature, there are no reported studies on the synthesis or stereochemical investigation of chiral analogues of this compound. Consequently, no experimental data on their chiroptical properties is available. Should such chiral derivatives be synthesized in the future, their chiroptical signatures would provide valuable information on their absolute configuration and conformational preferences in solution.

Reactivity and Chemical Transformations of 5 Methoxycarbonyl Benzene 1,2,3 Triyl Triacetate

Hydrolytic and Transesterification Reactions of Acetate (B1210297) Ester Moieties

The three acetate ester groups on the benzene (B151609) ring are susceptible to hydrolysis and transesterification under appropriate conditions. Hydrolysis, typically catalyzed by acid or base, results in the cleavage of the ester bonds to yield the corresponding phenol (B47542) and acetic acid.

Table 1: Conditions for Hydrolysis of Acetate Esters

| Catalyst | Reagents | Products |

| Acid | H₂O, H⁺ | 5-(Methoxycarbonyl)benzene-1,2,3-triol, Acetic Acid |

| Base | H₂O, OH⁻ | Salt of 5-(Methoxycarbonyl)benzene-1,2,3-triol, Acetate Salt |

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, can also be achieved. This reaction is often catalyzed by either an acid or a base and is driven to completion by using a large excess of the new alcohol or by removing one of the products.

Functional Group Transformations of the Methoxycarbonyl Group

The methoxycarbonyl group (-COOCH₃) offers a different set of reaction possibilities, allowing for its conversion into other important functional groups.

Saponification, the hydrolysis of the methoxycarbonyl group under basic conditions, readily converts it into a carboxylate salt. Subsequent acidification yields the corresponding carboxylic acid, 5-(carboxy)benzene-1,2,3-triyl triacetate. This transformation is a fundamental step in modifying this position of the molecule.

The methoxycarbonyl group can be reduced to either a primary alcohol or an aldehyde. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester all the way to the primary alcohol, yielding 5-(hydroxymethyl)benzene-1,2,3-triyl triacetate. The reduction to an aldehyde is more delicate and requires the use of milder, more selective reducing agents, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Table 2: Reduction Products of the Methoxycarbonyl Group

| Reducing Agent | Product Functional Group |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (-CHO) |

The methoxycarbonyl group can be converted into a variety of other carboxyl derivatives. For instance, reaction with an amine can form an amide. This amidation can be achieved directly, though it is often slow and requires heat, or it can be facilitated by first converting the ester to a more reactive acyl chloride.

Nucleophilic Substitution Reactions at Ester Linkages

The ester linkages, both of the acetate groups and the methoxycarbonyl group, are potential sites for nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester. This leads to the departure of the alkoxy or aryloxy group. Examples of nucleophiles that can participate in such reactions include hydroxides (leading to hydrolysis), alkoxides (leading to transesterification), and amines (leading to amidation). The reactivity of the carbonyl carbon is influenced by the electron-withdrawing nature of the groups attached to it.

Transition Metal-Catalyzed Cross-Coupling Reactions for Aromatic Diversification

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the transition metal-catalyzed cross-coupling reactions of 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate. Standard cross-coupling methodologies, such as the Suzuki, Heck, and Sonogashira reactions, typically employ aryl halides (chlorides, bromides, iodides) or triflates as the electrophilic coupling partner. The acetate groups present on the benzene ring of this compound are not conventional leaving groups for these palladium-catalyzed transformations under standard conditions.

While the field of C–O bond activation for cross-coupling has advanced significantly, allowing for the use of substrates like phenols, tosylates, and acetates, specific studies detailing the application of these methods to this compound have not been reported. The electronic and steric environment created by the three adjacent acetate groups and the methoxycarbonyl substituent may present unique challenges for catalytic activation and subsequent coupling.

Consequently, there are no detailed research findings, reaction conditions, or data tables available to populate a discussion on the aromatic diversification of this specific compound via transition metal-catalyzed cross-coupling reactions. Further investigation would be required to determine the viability and potential of this substrate in such chemical transformations.

Theoretical and Computational Studies on 5 Methoxycarbonyl Benzene 1,2,3 Triyl Triacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are pivotal in modern chemical research, offering profound insights into the electronic structure and inherent reactivity of molecules. For 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate, these methods can unravel the intricate details of its molecular architecture and predict its behavior in chemical transformations.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational efficiency for the study of molecular systems. nih.gov DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are instrumental in determining the optimized ground state geometry of this compound. nih.govnih.gov These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional shape and steric profile.

Table 1: Predicted Ground State Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond | Predicted Value |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-O (ester) | 1.35 - 1.37 Å | |

| C=O (ester) | 1.20 - 1.22 Å | |

| Bond Angle | C-C-C (aromatic) | 118 - 122° |

| O-C=O (ester) | 123 - 126° | |

| Dihedral Angle | C-C-O-C (ester) | Variable (dependent on conformation) |

Note: The values in this table are representative and would be precisely determined through detailed DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 5.5 to 7.5 |

Note: These are estimated energy ranges, and precise values would be obtained from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netnih.gov The MEP map displays regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

In the case of this compound, the MEP map would likely show negative potential localized around the carbonyl oxygen atoms of the acetate (B1210297) and methoxycarbonyl groups, indicating these are the most electron-rich and nucleophilic sites. nih.gov Conversely, the hydrogen atoms of the benzene (B151609) ring and the methyl groups would exhibit positive potential. The aromatic ring itself, influenced by the electron-withdrawing substituents, may show a more complex potential distribution. This detailed charge landscape is crucial for understanding intermolecular interactions and predicting reaction pathways.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective on its conformational behavior over time. nih.gov For a flexible molecule like this compound, with its multiple rotatable ester groups, MD simulations can explore the accessible conformational space and identify the most stable and populated conformations.

By simulating the molecule's motion at a given temperature, MD can reveal the rotational dynamics of the acetate and methoxycarbonyl groups, the flexibility of the benzene ring, and the characteristic timescales of these motions. This information is vital for understanding how the molecule's shape fluctuates and how this might influence its interactions with other molecules or its biological activity.

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for the in silico investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify the transition states that connect reactants to products. researchgate.net For this compound, theoretical methods can be employed to study various potential reactions, such as hydrolysis of the ester groups or electrophilic aromatic substitution.

DFT calculations can be used to locate the transition state structures and calculate their energies, providing the activation energy barrier for a given reaction. This allows for a quantitative prediction of reaction rates and a detailed understanding of the bond-making and bond-breaking processes at the molecular level. Such studies can guide synthetic chemists in designing new reaction pathways or optimizing existing ones.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While no specific biological activity has been reported for this compound, QSAR methodologies could be hypothetically applied to a library of its derivatives.

By systematically modifying the substituents on the benzene ring and calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a QSAR model could be developed to predict the activity of novel, unsynthesized derivatives. This in silico screening approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Derivatization and Analog Synthesis Utilizing 5 Methoxycarbonyl Benzene 1,2,3 Triyl Triacetate As a Precursor

Design and Synthesis of Novel Aromatic and Polyaromatic Scaffolds

The gallic acid framework serves as a versatile starting point for constructing more elaborate aromatic and polyaromatic systems. By leveraging the functional handles—the ester and the protected hydroxyl groups—chemists can extend the core structure to create novel molecular architectures.

Exploration of Diverse Functional Group Incorporations at Peripheral Positions

The modification of the core gallate structure begins with the incorporation of various functional groups, which can tune the molecule's physicochemical properties, such as lipophilicity and hydrogen-bonding capacity. nih.gov A primary strategy involves the transformation of the methoxycarbonyl group. This ester can be hydrolyzed to the corresponding carboxylic acid, which is then activated and coupled with a wide range of amines to form amide derivatives. nih.govuobasrah.edu.iq This approach has been used to synthesize a series of gallic acid amides with varied substituents. uobasrah.edu.iq

The synthesis typically involves converting gallic acid to its acyl chloride (3,4,5-trihydroxy benzoyl chloride) and then reacting it with substituted aromatic amines. uobasrah.edu.iq This modular approach allows for the introduction of diverse functionalities, including alkyl, aryl, and heterocyclic moieties, attached via the amide linkage. Such modifications are often pursued to enhance biological activity or improve pharmacokinetic profiles. nih.gov

Table 1: Examples of Functional Group Incorporation

| Functional Group | Reagents/Method | Purpose of Derivatization | Reference |

|---|---|---|---|

| Amide (Aryl) | 3,4,5-Trihydroxy benzoyl chloride, Substituted Aryl Amines (e.g., 4-chloro-2-methylaniline) | Synthesis of novel antioxidant compounds. | uobasrah.edu.iq |

| Amide (Alkyl/Aryl) | Gallic Acid, Various Amines, Coupling Agents | Modification of lipophilicity and hydrogen-bonding capacity for improved biological interactions. | nih.gov |

| Schiff Base | Gallic Hydrazide, Aromatic Aldehydes | Creation of novel compounds for evaluation as antibacterial and antifungal agents. | researchgate.net |

| Ester (Benzyl) | Gallic Acid, Benzyl (B1604629) Chloride, K₂CO₃ | Protection of functional groups and synthesis of amphiphilic derivatives for antioxidant studies. | researchgate.net |

Construction of Fused or Bridged Ring Systems

While the direct synthesis of complex fused or bridged ring systems starting from 5-(methoxycarbonyl)benzene-1,2,3-triyl triacetate is not extensively documented, the precursor's structure offers several potential pathways for such constructions. A review of recent developments in medicinal chemistry highlights the synthesis of fused gallic acid derivatives as an area of interest. nih.gov

General synthetic strategies can be adapted to the gallate scaffold. For instance, the phenolic hydroxyl groups (after deprotection) can be used to direct ortho-functionalization or to participate in cyclization reactions. Methodologies such as inverse electron-demand Diels–Alder reactions of ortho-quinone methide intermediates have been employed for creating fused-ring flavonoid systems. rsc.orgresearchgate.net A suitably modified gallate derivative could potentially serve as a precursor for generating such reactive intermediates.

Furthermore, transition-metal-catalyzed "cut-and-sew" reactions, which involve C-C bond activation of cyclic ketones, provide a modern approach to synthesizing bridged and fused rings. uchicago.edu Another powerful technique is intramolecular C–H bond insertion by carbenes or nitrenes, which can rapidly build molecular complexity and form bridged polycyclic products. nih.govbeilstein-journals.org By introducing appropriate functional groups onto the gallic acid backbone, such as a diazoketone or an acyl azide, these advanced cyclization strategies could be applied to construct novel polycyclic gallate analogs.

Formation of Macrocyclic and Oligomeric Structures

The trifunctional nature of deprotected gallic acid makes it an ideal building block (monomer) for the synthesis of larger, well-defined oligomeric and polymeric structures. A significant application in this area is the synthesis of dendrimers, which are highly branched, monodisperse macromolecules.

Gallic acid-based dendrimers have been synthesized using divergent approaches. nih.govacs.orgresearchgate.net For example, dendrimers from the gallic acid–triethylene glycol (GATG) family are constructed from a repeating unit that combines a gallic acid core for branching and a flexible triethylene glycol spacer. mdpi.com This methodology allows for the precise construction of nanosized dendrimers with a specific number of gallic acid units presented on their surface. nih.govacs.orgresearchgate.net These structures are investigated for various biomedical applications. nih.govacs.orgresearchgate.net

Another approach to creating oligomeric structures is the conjugation of gallic acid to existing polymers. In one study, gallic acid was successfully conjugated to dextran, a polysaccharide, through a free radical-mediated method. mdpi.com This process grafts the smaller phenolic molecule onto the larger polymer backbone, creating a new macromolecule with potentially enhanced properties derived from the gallic acid moiety. mdpi.com

Table 2: Macrocyclic and Oligomeric Structures from Gallic Acid Precursors

| Structure Type | Synthetic Approach | Key Monomer/Precursor | Reference |

|---|---|---|---|

| Dendrimer | Divergent Synthesis | Gallic acid–triethylene glycol (GATG) repeating unit. | nih.govacs.orgresearchgate.netmdpi.com |

| Polymer Conjugate | Free radical-mediated grafting | Gallic acid conjugated to Dextran. | mdpi.com |

| Ionic Dendrimer | Acid-base reaction with PAMAM or PPI dendrimers | Gallic acid (among other phenolic acids) forming ionic bonds with amine groups. | nih.gov |

Synthesis of Heterocyclic Derivatives and Bioisosteric Analogues

The gallate scaffold can be integrated into heterocyclic ring systems, which are of paramount importance in medicinal chemistry. The synthesis of such derivatives often involves multi-step sequences where the functional groups of gallic acid are used to build the new ring. General methods for synthesizing heterocycles via multicomponent reactions are well-established and can be adapted for gallic acid derivatives. nih.gov Hybrid molecules that fuse the gallic acid moiety with other bioactive heterocyclic pharmacophores are also a subject of synthetic efforts. nih.gov

Bioisosteric replacement is a key strategy in drug design where an atom or group of atoms is exchanged for another with similar physicochemical properties to enhance potency, selectivity, or metabolic stability. spirochem.comcambridgemedchemconsulting.comslideshare.net In the context of this compound, several bioisosteric modifications can be envisioned. The central methoxycarbonyl group, for instance, is a common target for replacement. Classical bioisosteres for a carboxylic acid (after hydrolysis of the ester) include tetrazoles, hydroxamic acids, and sulfonamides. These replacements can alter the pKa, lipophilicity, and metabolic profile of the parent molecule. slideshare.net Similarly, the phenolic hydroxyl groups can be replaced by other hydrogen bond donors or acceptors.

Table 3: Potential Bioisosteric Replacements for Methyl Gallate Functional Groups

| Original Group | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Carboxylic Acid / Ester | Tetrazole, Sulfonamide, Hydroxamic Acid | To modify acidity (pKa), improve metabolic stability, and alter binding interactions. | slideshare.netnih.gov |

| Phenolic Hydroxyl (-OH) | Amine (-NH₂), Thiol (-SH), -NHOH | To modulate hydrogen bonding capabilities and electronic properties. | cambridgemedchemconsulting.com |

| Aromatic C-H | C-F | To block metabolic oxidation at that position and alter electronic properties of the ring. | cambridgemedchemconsulting.com |

| Benzene (B151609) Ring | Heteroaromatic rings (e.g., Pyridine (B92270), Thiophene) | To introduce new interaction points (e.g., H-bond acceptors), alter solubility, and escape existing patent space. | slideshare.net |

Stereoselective Synthesis and Chiral Induction in Products

The precursor, this compound, is an achiral molecule. The introduction of chirality into its derivatives requires the use of stereoselective synthetic methods. A common and effective strategy is to couple the gallic acid core with enantiomerically pure chiral building blocks.

For example, the synthesis of amide derivatives can be performed using chiral amines or the esters of amino acids. nih.gov This reaction creates a new stereocenter adjacent to the newly formed amide bond, resulting in a diastereomeric mixture if a racemic amine is used, or a single enantiomer if an enantiopure amine is employed. This approach effectively transfers the chirality of the starting amine to the final gallate derivative.

Another powerful approach is the use of asymmetric catalysis, where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. While specific examples starting from gallic acid are not prominent in the search results, general methods such as enantioselective C-H activation or asymmetric cycloadditions could be applied to suitably functionalized gallate precursors. uchicago.edu For example, an enantioselective reaction could be used to construct a fused or bridged ring, establishing multiple stereocenters with high fidelity. uchicago.edu

Table 4: Strategies for Chiral Induction in Gallic Acid Derivatives

| Strategy | Description | Example | Reference |

|---|---|---|---|

| Chiral Auxiliary/Reagent | Covalent coupling of the achiral gallic acid core with an enantiopure molecule (e.g., an amino acid). | Reaction of activated gallic acid with a chiral amino acid ester to form a chiral amide derivative. | nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst (metal-ligand complex or organocatalyst) to control the stereochemical outcome of a reaction. | A hypothetical enantioselective cycloaddition or C-H insertion on a gallate substrate to form a chiral polycyclic product. | uchicago.edu |

Potential Applications in Advanced Chemical Research Excluding Clinical/biological Focus

Role as a Key Chemical Intermediate in Complex Organic Synthesis

The molecular architecture of 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate positions it as a highly valuable intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites, including the ester groups, allows for a variety of chemical transformations, making it a versatile precursor for a range of target compounds.

Precursor to Ligands for Metal Catalysis

The triacetate backbone of this compound can be readily hydrolyzed to the corresponding triol, which can then be further functionalized to create multidentate ligands for metal catalysis. The arrangement of the hydroxyl groups on the benzene (B151609) ring is suitable for the chelation of metal ions, forming stable complexes that can act as catalysts in a variety of organic reactions. The methoxycarbonyl group can also be modified to introduce additional donor atoms or to tune the electronic properties of the resulting ligand, thereby influencing the activity and selectivity of the metal catalyst.

Building Block for Functional Materials

The rigid benzene core and the presence of multiple functional groups make this compound an attractive building block for the synthesis of functional materials with tailored properties.

Polymers: The acetate (B1210297) and methoxycarbonyl groups can be converted into other functional groups, such as carboxylic acids or alcohols, which can then be used as monomers in polymerization reactions. The trifunctional nature of the core would allow for the formation of cross-linked polymers with high thermal stability and mechanical strength.

Liquid Crystals: The rod-like shape of the molecule, once appropriately modified, could lead to the formation of liquid crystalline phases. By attaching long alkyl chains to the core, it is possible to induce mesomorphic behavior, which is a prerequisite for applications in display technologies and optical devices.

Dendrimers: The trifunctional core of this compound can serve as a starting point for the divergent synthesis of dendrimers. Stepwise addition of branching units to the functional groups would lead to the formation of highly branched, tree-like macromolecules with a well-defined structure and a high density of functional groups on their periphery. These dendrimers could find applications in drug delivery, catalysis, and sensing.

Applications in Supramolecular Chemistry and Crystal Engineering

The ability of this compound to participate in non-covalent interactions makes it a promising candidate for applications in supramolecular chemistry and crystal engineering. The design and synthesis of novel solid-state materials with desired structures and properties rely on the predictable control of intermolecular forces.

Design of Self-Assembled Molecular Architectures

The presence of multiple hydrogen bond acceptors (the carbonyl oxygen atoms of the acetate and methoxycarbonyl groups) and potential hydrogen bond donors (after hydrolysis of the acetates) allows this molecule to participate in the formation of self-assembled molecular architectures. Through carefully chosen reaction conditions and the use of complementary molecules, it should be possible to direct the assembly of this compound into discrete supramolecular structures, such as rosettes, capsules, or extended networks.

Investigation of Non-Covalent Interactions in Solid-State Materials

The study of the crystal structure of this compound and its derivatives would provide valuable insights into the nature and strength of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. This fundamental understanding is crucial for the rational design of new materials with specific physical and chemical properties. The interplay of the different functional groups on the benzene ring is expected to lead to complex and interesting packing arrangements in the solid state.

Use in Analytical Method Development

In the field of analytical chemistry, well-characterized and stable compounds are essential for the development and validation of new analytical methods. This compound has the potential to serve in such a capacity.

Reference Standard: Once synthesized in high purity and thoroughly characterized using various analytical techniques (e.g., NMR, mass spectrometry, and elemental analysis), this compound could be used as a reference standard. This would be particularly useful in the quantitative analysis of related compounds or in the quality control of materials where it might be present as a synthetic intermediate.

Chromatographic Method Validation: The compound could be employed in the validation of chromatographic methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its well-defined chemical structure and expected chromatographic behavior would allow it to be used to assess parameters such as linearity, accuracy, precision, and specificity of a new analytical method.

Development of Novel Reagents and Methodologies in Synthetic Organic Chemistry

The strategic placement of multiple functional groups on an aromatic scaffold, as seen in this compound, offers significant potential for the development of novel reagents and methodologies in synthetic organic chemistry. The interplay between the electron-withdrawing methoxycarbonyl group and the three acetoxy groups, which can be readily converted to strongly electron-donating hydroxyl groups, provides a versatile platform for constructing complex molecular architectures. This section explores the prospective applications of this compound as a building block and a reagent in advanced, non-clinical chemical research.

The utility of polyfunctionalized aromatic compounds is a cornerstone of modern organic synthesis, enabling the creation of diverse and complex molecules. kochi-tech.ac.jp The specific substitution pattern of this compound allows for a range of chemical transformations, making it a valuable precursor in the synthesis of novel compounds.

As a Versatile Building Block

This compound can serve as a highly functionalized six-carbon building block. The differential reactivity of its ester and acetate functionalities allows for selective chemical manipulation. For instance, the methoxycarbonyl group is generally more resistant to hydrolysis than the acetoxy groups, enabling selective deprotection of the hydroxyl functions.

The strategic unmasking of the hydroxyl groups can dramatically alter the electronic properties of the aromatic ring. The parent compound, with its electron-withdrawing substituents, is relatively deactivated towards electrophilic aromatic substitution. masterorganicchemistry.com However, upon hydrolysis of the acetate groups to yield methyl 3,4,5-trihydroxybenzoate (B8703473) (methyl gallate), the resulting phenol (B47542) moieties strongly activate the ring, directing electrophiles to the ortho and para positions. msu.edu This switch in reactivity is a powerful tool in synthetic design.

Table 1: Comparison of Directing Effects of Substituents

| Substituent | Electronic Effect | Directing Effect (Electrophilic Aromatic Substitution) |

| -COOCH₃ (Methoxycarbonyl) | Electron-withdrawing, Deactivating | Meta |

| -OCOCH₃ (Acetoxy) | Electron-withdrawing (inductive), Weakly Activating (resonance), overall Deactivating | Ortho, Para |

| -OH (Hydroxyl) | Electron-donating, Strongly Activating | Ortho, Para |

This differential reactivity allows for a programmed sequence of reactions, where the substitution pattern on the aromatic ring can be precisely controlled. For example, electrophilic substitution could be performed on the activated, hydrolyzed form, followed by re-acetylation or other modifications of the hydroxyl groups.

In the Development of Novel Synthetic Methodologies

The unique arrangement of functional groups in this compound can be exploited to develop new synthetic methods. The adjacent acetoxy groups could, upon hydrolysis, serve as chelating sites for metal catalysts, enabling novel ortho-directed functionalization reactions.

Furthermore, the dense oxygenation of the ring makes it a precursor for the synthesis of unique heterocyclic systems through condensation and cyclization reactions. The development of synthetic routes starting from readily available, highly functionalized aromatic compounds is a key area of research aimed at improving the efficiency and sustainability of chemical synthesis. researchgate.net

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Selective Hydrolysis | Mild basic or acidic conditions | Methyl 3,4,5-trihydroxybenzoate | Precursor for activated aromatic substitutions |

| Electrophilic Aromatic Substitution (on hydrolyzed form) | e.g., HNO₃/H₂SO₄, Br₂/FeBr₃ | Substituted methyl gallate derivatives | Synthesis of polysubstituted aromatic compounds |

| Cross-Coupling Reactions (on derivatized form) | e.g., Suzuki, Heck, Sonogashira coupling on triflated hydroxyl groups | Aryl- or vinyl-substituted derivatives | Construction of complex molecular frameworks |

| Cyclization Reactions | Condensation with bifunctional reagents | Fused heterocyclic systems | Development of novel scaffolds for materials science |

| Reduction of Ester | e.g., LiAlH₄ | (3,4,5-Triacetoxyphenyl)methanol | Introduction of a hydroxymethyl group for further functionalization |

The synthesis of complex molecules often relies on the availability of versatile starting materials. nih.govresearchgate.net Compounds like this compound, with their high degree of functionalization, can reduce the number of steps required in a synthetic sequence, leading to more efficient and economical processes. The exploration of its reactivity will undoubtedly contribute to the expanding toolkit of synthetic organic chemistry.

Future Research Directions and Perspectives

Green Chemistry Approaches for Sustainable Synthesis of the Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future research into the synthesis of 5-(Methoxycarbonyl)benzene-1,2,3-triyl triacetate could prioritize these principles. An economical and environmentally friendly conversion of related compounds, such as acetophenones into 1,3,5-triarylbenzenes, has been demonstrated using catalysts like p-Toluenesulfonic acid (PTSA) under solvent-free conditions. rsc.org This approach, which avoids the use of metal catalysts and harmful solvents, could serve as a model for developing a more sustainable synthetic route to the target compound. rsc.org

Key areas for investigation would include:

Use of Greener Solvents: Exploring benign solvents like water, supercritical fluids, or ionic liquids to replace traditional volatile organic compounds.

Catalyst Development: Investigating the use of solid acid catalysts, enzymes, or other biocatalysts to improve reaction efficiency and selectivity while minimizing waste.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing byproducts.

Energy Efficiency: Employing microwave-assisted or flow chemistry techniques to reduce reaction times and energy consumption.

High-Throughput Synthesis and Combinatorial Libraries of Derivatives

High-throughput synthesis (HTS) and the creation of combinatorial libraries are powerful tools for accelerating the discovery of new molecules with desired properties. By systematically modifying the core structure of this compound, a diverse library of derivatives could be generated. For instance, the acetate (B1210297) or methoxycarbonyl groups could be replaced with other functional groups to modulate the compound's electronic, steric, and physicochemical properties.

This approach would enable the rapid screening of a large number of compounds for potential applications in areas such as materials science or as intermediates in the synthesis of more complex molecules. The development of robust and automated synthetic methodologies would be crucial for the successful implementation of HTS for this compound class.

Application of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

To optimize the synthesis of this compound and its derivatives, a detailed understanding of the reaction kinetics and mechanisms is essential. Advanced in-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process mass spectrometry, can provide real-time information about the concentration of reactants, intermediates, and products throughout the course of a reaction.

This data is invaluable for:

Identifying and characterizing transient intermediates.

Determining reaction endpoints accurately.

Optimizing reaction parameters such as temperature, pressure, and catalyst loading.

Ensuring process safety and control.

Integration of Machine Learning and AI for Synthetic Route Prediction

Exploration of Novel Physical and Chemical Properties for Material Science Applications

The unique arrangement of functional groups in this compound suggests that it and its derivatives could possess interesting physical and chemical properties relevant to material science. For example, the presence of multiple ester groups could influence its solubility, thermal stability, and coordination properties.

Future research could focus on:

Polymer Chemistry: Investigating its potential as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties.

Coordination Chemistry: Exploring its ability to act as a ligand for metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with applications in gas storage, catalysis, or sensing.

Liquid Crystals: Studying the potential for its derivatives to exhibit liquid crystalline behavior.

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound and its related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.